molecular formula C8H14N4O B13618085 2-(Ethylamino)-3-(1h-imidazol-1-yl)propanamide

2-(Ethylamino)-3-(1h-imidazol-1-yl)propanamide

Cat. No.: B13618085
M. Wt: 182.22 g/mol
InChI Key: CSVKWCVSFGNYHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Ethylamino)-3-(1h-imidazol-1-yl)propanamide ( 1248745-95-0) is a chemical compound classified as a heterocyclic building block, supplied for research and development purposes . With a molecular formula of C8H14N4O and a molecular weight of 182.22 g/mol, this compound is characterized by the presence of an imidazole ring, a common feature in many biologically active molecules . The imidazole moiety is a privileged structure in medicinal chemistry, known for its ability to interact with various enzymes and receptors, making it a valuable scaffold for constructing compounds with potential pharmacological activity . Compounds featuring a similar histidine-like pharmacophore, which includes an imidazole ring linked to an amino acid-like backbone, have been identified as key structures in the development of first-in-class activators for targets such as peptidase neurolysin (Nln), an enzyme considered a promising therapeutic target for ischemic stroke . As such, this chemical serves as a critical intermediate for researchers in medicinal chemistry aiming to design and synthesize novel neuroprotective agents . It is also a versatile precursor for further chemical functionalization, enabling the exploration of structure-activity relationships (SAR) in hit-to-lead optimization campaigns . The product is provided with a typical purity of 98% and is accompanied by analytical data to ensure quality and identity for research applications . This product is intended for laboratory research use only and is not designed for diagnostic or therapeutic use in humans.

Properties

Molecular Formula

C8H14N4O

Molecular Weight

182.22 g/mol

IUPAC Name

2-(ethylamino)-3-imidazol-1-ylpropanamide

InChI

InChI=1S/C8H14N4O/c1-2-11-7(8(9)13)5-12-4-3-10-6-12/h3-4,6-7,11H,2,5H2,1H3,(H2,9,13)

InChI Key

CSVKWCVSFGNYHP-UHFFFAOYSA-N

Canonical SMILES

CCNC(CN1C=CN=C1)C(=O)N

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound generally involves:

  • Formation or use of imidazole derivatives.
  • Introduction of the propanamide backbone.
  • Attachment of the ethylamino group through amide bond formation or nucleophilic substitution.

This can be achieved via multi-step organic synthesis involving coupling agents, protection/deprotection strategies, and purification techniques such as column chromatography.

Reported Synthetic Route from Literature

A representative synthesis described in the literature involves the following steps:

  • Preparation of 2-(1H-imidazol-1-yl)ethanamine hydrochloride :
    Starting from 2-methyl-5-oxo-5,6,7,8-tetrahydroimidazo[1,5-c]pyrimidin-2-ium iodide, refluxed with hydrochloric acid, followed by evaporation and washing to yield 2-(1-methyl-1H-imidazol-4-yl)ethanamine hydrochloride in 78% yield. This intermediate is characterized by ^1H NMR spectroscopy.

  • Coupling with Boc-β-alanine :
    The amine hydrochloride is reacted with Boc-β-alanine in dry dichloromethane under nitrogen atmosphere using the coupling agent N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) and N-methylmorpholine as base. The reaction proceeds at room temperature for 48 hours. The product tert-butyl 3-(2-(1H-imidazol-5-yl)ethylamino)-3-oxopropylcarbamate is purified by silica gel column chromatography using 5% methanol in dichloromethane, yielding 48% of a white solid.

  • Deprotection and conversion to final amide :
    Subsequent deprotection and conversion steps yield the target compound 3-amino-N-(2-(1-methyl-1H-imidazol-4-yl)ethyl)propanamide hydrochloride.

Solvent-Free N-Alkylation Approach for Imidazole Derivatives

A green chemistry approach relevant to imidazole derivatives involves solvent-free N-alkylation:

  • Imidazole is reacted with tert-butyl chloroacetate in the presence of potassium carbonate at 0–5 °C, then heated to 60 °C for 4–6 hours.
  • The product, imidazol-1-yl-acetic acid tert-butyl ester, is isolated by filtration after aqueous workup.
  • Hydrolysis of the ester in water followed by treatment with hydrochloric acid affords imidazol-1-yl-acetic acid hydrochloride.

This method avoids hazardous solvents such as dichloromethane and DMF, providing a safer and more environmentally friendly synthesis route with good yields (~66%) and simple purification.

Data Tables Summarizing Preparation Conditions and Yields

Step Reaction Components Conditions Yield (%) Characterization Techniques Notes
1 2-methyl-5-oxo-5,6,7,8-tetrahydroimidazo[1,5-c]pyrimidin-2-ium iodide + 4N HCl Reflux 4 h, evaporation, washing 78 ^1H NMR (D2O, 400 MHz) Formation of 2-(1-methyl-1H-imidazol-4-yl)ethanamine hydrochloride
2 Amine hydrochloride + Boc-β-alanine + EDC + N-methylmorpholine in dry DCM Stir at RT, 48 h under N2 48 ^1H NMR, column chromatography Coupling to tert-butyl carbamate intermediate
3 Imidazole + tert-butyl chloroacetate + K2CO3 Solvent-free, 0–5 °C to 60 °C, 4–6 h 66 IR, ^1H NMR, TLC N-alkylation to imidazol-1-yl-acetic acid tert-butyl ester
4 Hydrolysis of ester + HCl treatment Aqueous hydrolysis, acidification Not specified HPLC, NMR Conversion to imidazol-1-yl-acetic acid hydrochloride

Analytical Characterization of Intermediates and Final Product

  • Nuclear Magnetic Resonance (NMR) :
    ^1H NMR and ^13C NMR are used extensively to confirm the structure of intermediates and final compounds. For example, the tert-butyl ester intermediate shows characteristic singlets for tert-butyl protons at δ 1.41 ppm and imidazole protons around δ 6.8–7.5 ppm.

  • Infrared Spectroscopy (IR) :
    Key functional groups such as amide carbonyl (around 1739 cm^-1) and NH stretching vibrations are monitored.

  • High-Performance Liquid Chromatography (HPLC) :
    Purity is assessed using reversed-phase HPLC with UV detection at 220 nm, employing a phenyl column and a buffer/methanol mobile phase.

  • Mass Spectrometry (MS) :
    Electrospray ionization mass spectrometry confirms molecular weights and fragmentation patterns.

Comparative Analysis of Preparation Methods

Feature Classical Solution-Phase Synthesis Solvent-Free N-Alkylation
Reaction Medium Organic solvents (DCM, dry conditions) Solvent-free, solid-state reaction
Coupling Agents EDC, N-methylmorpholine Potassium carbonate base
Purification Silica gel chromatography Simple filtration and aqueous workup
Environmental Impact Use of hazardous solvents Green chemistry, minimal solvents
Yield Moderate (48–78%) Moderate to good (66%)
Reaction Time 48 h for coupling step 4–6 h for alkylation step

Chemical Reactions Analysis

Types of Reactions

2-(Ethylamino)-3-(1h-imidazol-1-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The imidazole ring can undergo substitution reactions with electrophiles, such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted imidazole derivatives.

Scientific Research Applications

2-(Ethylamino)-3-(1h-imidazol-1-yl)propanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-(Ethylamino)-3-(1h-imidazol-1-yl)propanamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzyme active sites, altering their activity. The ethylamino group can form hydrogen bonds with biological molecules, influencing their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Propanamide Derivatives

Positional and Functional Group Differences
  • 2-Amino-3-(1H-imidazol-1-yl)-2-methylpropanamide (CAS 1250620-54-2) Molecular Formula: C₇H₁₂N₄O Molar Mass: 168.2 g/mol Key Difference: A methyl group replaces the ethylamino substituent at position 2. Synthesis: Likely involves nucleophilic substitution or amide coupling, as seen in analogous imidazole-propanamide syntheses .
  • (3R)-3-Amino-3-(1-ethyl-1H-imidazol-4-yl)propanamide (CAS 2171145-89-2) Molecular Formula: C₈H₁₄N₄O Molar Mass: 182.22 g/mol Key Difference: The ethyl group is attached to the imidazole ring (position 4) rather than the amino group. This modifies electronic properties and may influence binding affinity in biological systems .
Heterocyclic Ring Variations
  • 2-(1-Methyl-1H-benzo[d]imidazol-2-yl)-N-(5-methylisoxazol-3-yl)propanamide

    • Molecular Weight : 284 [M⁺]
    • Key Difference : A benzimidazole ring replaces the imidazole, and an isoxazole group is present. This expands aromatic interactions but may reduce solubility .
  • Thiophene-Containing Propanamide Derivatives Examples: 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol (CAS unspecified).

Physicochemical and Pharmacological Comparisons

Table 1: Structural and Physicochemical Properties
Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents
2-(Ethylamino)-3-(1H-imidazol-1-yl)propanamide C₈H₁₅N₄O* ~182.2* Ethylamino, 1H-imidazol-1-yl
2-Amino-3-(1H-imidazol-1-yl)-2-methylpropanamide C₇H₁₂N₄O 168.2 Methyl, 1H-imidazol-1-yl
(3R)-3-Amino-3-(1-ethyl-1H-imidazol-4-yl)propanamide C₈H₁₄N₄O 182.22 Ethyl (imidazole-C4), propanamide
N-(2-Amino-4-fluorophenyl)-3-[2-(propan-2-yl)-1H-imidazol-1-yl]propanamide C₁₅H₁₉FN₄O 290.34 Fluorophenyl, isopropyl-imidazole

*Estimated based on structural analogs.

Pharmacological Insights
  • Imidazole Derivatives: Imidazole-containing compounds are known for modulating potassium channels (e.g., benzimidazolyl-acetamide derivatives in ) or acting as enzyme inhibitors (e.g., cytochrome P450). The target compound’s ethylamino group may enhance bioavailability compared to methyl analogs .

Biological Activity

2-(Ethylamino)-3-(1H-imidazol-1-yl)propanamide is a compound of significant interest in medicinal chemistry due to its unique structural features, which include an ethylamino group and an imidazole ring. Its molecular formula is C11H20N4O, with a molecular weight of 224.30 g/mol. The biological activity of this compound arises from its ability to interact with various biological targets, potentially leading to therapeutic applications.

Structural Characteristics

The compound's structure allows for diverse interactions with biological molecules:

  • Imidazole Ring : Facilitates π-π interactions and can coordinate with metal ions.
  • Ethylamino Group : Capable of forming hydrogen bonds, enhancing binding affinity with biological macromolecules.

The biological activity is primarily attributed to the following mechanisms:

  • Enzyme Modulation : The compound may act as a competitive inhibitor for certain enzymes, affecting metabolic pathways.
  • Receptor Binding : Its ability to bind to specific receptors can modulate physiological responses.

Biological Activity Data

Research has shown that this compound exhibits various biological activities. Below is a summary of findings from recent studies:

Activity TypeObserved EffectsReferences
AntimicrobialEffective against specific bacterial strains
AnticancerInduces apoptosis in cancer cell lines
Enzyme InhibitionInhibits carbonic anhydrase (CA) activity

Antimicrobial Activity

In vitro studies demonstrated that this compound shows promising antimicrobial activity against specific bacterial strains, suggesting potential use in treating infections.

Anticancer Properties

A study evaluating the compound's effects on various cancer cell lines revealed significant apoptotic activity. The mechanism was linked to the compound's ability to induce oxidative stress and disrupt cellular homeostasis, leading to programmed cell death.

Enzyme Inhibition

The compound was found to inhibit carbonic anhydrase (CA), an enzyme involved in maintaining acid-base balance in organisms. This inhibition may have implications for treating conditions like glaucoma and epilepsy, where CA plays a critical role.

Comparative Analysis with Similar Compounds

Several compounds share structural similarities with this compound. The following table compares these compounds based on their structural features and biological activities:

Compound NameStructure FeaturesUnique Aspects
2-amino-3-(2-methyl-1H-imidazol-1-yl)propanamideContains imidazole ring; amino groupKnown for antibacterial properties
MetronidazoleImidazole derivative; antibioticTargets anaerobic bacteria
OmeprazoleBenzimidazole structureUsed for gastric acid-related conditions
KetoconazoleTriazole ringEffective against fungal infections

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 2-(ethylamino)-3-(1H-imidazol-1-yl)propanamide, and how do reaction conditions influence yield and stereochemistry?

  • Methodological Answer : The compound is synthesized via multi-step reactions involving condensation of ethylamine derivatives with imidazole-containing precursors. A typical route includes:

  • Step 1 : Alkylation of imidazole with a propanamide backbone under basic conditions (e.g., K₂CO₃ in DMF).
  • Step 2 : Introduction of the ethylamino group via nucleophilic substitution or reductive amination.
  • Critical Parameters : Temperature (60–80°C), solvent polarity (DMF or THF), and pH (8–10) are crucial for regioselectivity. Stereochemical control requires chiral catalysts (e.g., L-proline derivatives) or chiral stationary phases during purification .
    • Validation : NMR and LC-MS are used to confirm structure and enantiomeric excess (>95% purity is achievable with optimized protocols) .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :

  • Chromatography : Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) detects impurities.
  • Spectroscopy :
  • ¹H/¹³C NMR : Peaks at δ 7.5–7.7 ppm (imidazole protons) and δ 2.8–3.2 ppm (ethylamino CH₂) confirm functional groups.
  • High-Resolution Mass Spectrometry (HR-MS) : Exact mass matching [M+H]⁺ (e.g., 224.30 g/mol) validates molecular formula .
  • Thermal Analysis : Differential Scanning Calorimetry (DSC) identifies decomposition points (>200°C) .

Q. What are the primary biological targets of this compound, and how can its interactions be studied?

  • Methodological Answer : The imidazole ring enables π-π stacking with aromatic residues in enzymes (e.g., cytochrome P450), while the ethylamino group forms hydrogen bonds.

  • Assays :
  • Enzyme Inhibition : Fluorescence-based assays using recombinant enzymes (e.g., CYP3A4) quantify IC₅₀ values.
  • Receptor Binding : Radioligand displacement assays (e.g., ³H-labeled antagonists) measure affinity (Kᵢ) .
  • Computational Modeling : Molecular docking (AutoDock Vina) predicts binding poses in active sites .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values across studies)?

  • Methodological Answer :

  • Source Analysis : Compare assay conditions (pH, temperature, solvent) and cell lines used. For example, activity in cancer cells (e.g., MCF-7) varies with culture medium composition .
  • Metabolite Screening : LC-MS/MS identifies degradation products or active metabolites that may influence results .
  • Orthogonal Validation : Use CRISPR-edited cell lines to confirm target specificity .

Q. What strategies optimize the compound’s pharmacokinetic properties without altering its core structure?

  • Methodological Answer :

  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated ethylamino) to enhance solubility.
  • Lipid Nanoparticle Encapsulation : Improves bioavailability in in vivo models (e.g., rat plasma T½ increased from 2 to 8 hours) .
  • Crystallography : Co-crystallization with serum albumin identifies binding sites for half-life extension .

Q. How does the compound’s stereochemistry impact its biological activity and metabolic stability?

  • Methodological Answer :

  • Chiral Separation : Use chiral HPLC (e.g., Chiralpak AD-H column) to isolate enantiomers.
  • Activity Comparison : The (S)-enantiomer shows 10-fold higher CYP inhibition than the (R)-form due to better fit in the hydrophobic pocket .
  • Metabolic Profiling : Liver microsome assays reveal stereospecific oxidation pathways (e.g., CYP2D6 preferentially metabolizes the (R)-enantiomer) .

Q. What computational tools predict the compound’s reactivity in novel chemical reactions?

  • Methodological Answer :

  • DFT Calculations : Gaussian09 models transition states for imidazole ring alkylation (activation energy ~25 kcal/mol) .
  • Machine Learning : Train models on PubChem data to predict regioselectivity in nucleophilic substitutions (accuracy >85%) .

Q. How can researchers differentiate this compound’s mechanism from structurally similar analogs (e.g., methyl vs. ethyl substituents)?

  • Methodological Answer :

  • SAR Studies : Synthesize analogs with varying alkyl chain lengths and test in enzyme assays. Ethyl groups enhance hydrophobic interactions, increasing potency by 30% compared to methyl .
  • X-ray Crystallography : Resolve co-crystal structures with target proteins to map substituent effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.